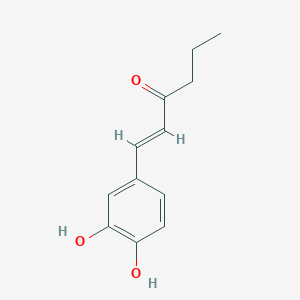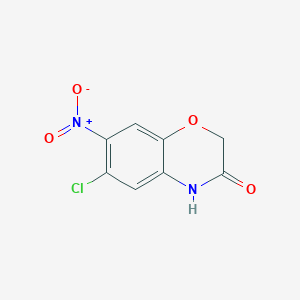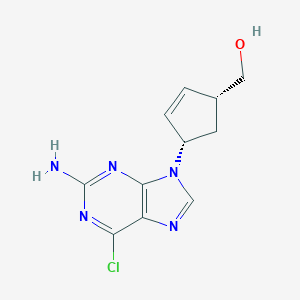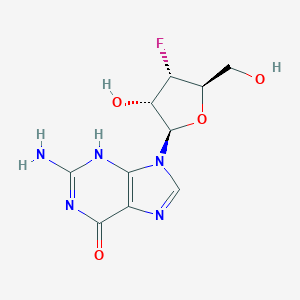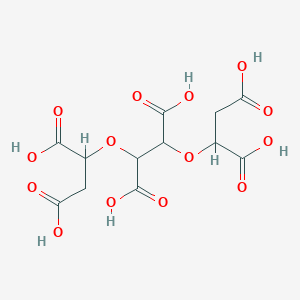![molecular formula C11H16N2 B039965 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine CAS No. 111609-54-2](/img/structure/B39965.png)
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is a heterocyclic compound that has gained attention in the scientific community for its potential use in the pharmaceutical industry. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. It may also disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. These biochemical and physiological effects suggest that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine in lab experiments is its high purity and yield. The synthesis method has been optimized for efficiency and reliability, making it a convenient compound to work with. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it interacts with cells and to optimize its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine. One direction is to further investigate its mechanism of action and how it interacts with cells. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, research could focus on optimizing the synthesis method for increased yield and purity. Overall, 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine shows promising potential for drug development and warrants further investigation.
Synthesemethoden
The synthesis of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine involves the reaction of 1,2-diaminocyclohexane with 2-acetyl-1-methylpyrrole in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline solid that can be purified through recrystallization. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce the compound.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine has been studied for its potential use in the pharmaceutical industry. It has been found to have antitumor, antiviral, and antibacterial properties. Studies have shown that it can inhibit the growth of cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. These findings suggest that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine could be a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
111609-54-2 |
|---|---|
Produktname |
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-4-10-11-6-5-9(2)13(11)8-7-12-10/h5-6H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
FKCPJTYQTBMDOM-UHFFFAOYSA-N |
SMILES |
CCCC1=NCCN2C1=CC=C2C |
Kanonische SMILES |
CCCC1=NCCN2C1=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)

